2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide
Description
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide is a brominated amide derivative characterized by a 2-methylpropanamide backbone substituted with a bromine atom at the α-carbon and an aromatic amine group at the 5-chloro-2-methylphenyl position. This compound belongs to a class of halogenated amides studied for their roles as polymerization initiators and intermediates in organic synthesis. Its structure combines steric bulk from the methyl groups with electron-withdrawing effects from bromine and chlorine, influencing reactivity and molecular interactions .
Properties
IUPAC Name |
2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-4-5-8(13)6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODHNEXJCPSSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
- Step 1: Synthesis of the substituted aniline precursor (5-chloro-2-methylaniline).
- Step 2: Acylation with 2-bromo-2-methylpropanoyl chloride (or bromoisobutyryl bromide) to form the target amide.
This approach is analogous to methods used for related halogenated amide compounds, as detailed in the literature.
Detailed Synthetic Procedure
Preparation of 5-chloro-2-methylaniline
The starting aniline is commercially available or can be synthesized via selective chlorination of 2-methylaniline using chlorinating agents under controlled conditions.
Acylation Reaction
- 5-chloro-2-methylaniline (1 equivalent)
- 2-bromo-2-methylpropanoyl chloride (1.1 equivalents)
- Triethylamine or pyridine (base, 1.2 equivalents)
- Anhydrous dichloromethane or tetrahydrofuran (solvent)
- Temperature: 0–25°C
- Inert atmosphere (argon or nitrogen)
- Dissolve 5-chloro-2-methylaniline and triethylamine in anhydrous dichloromethane under inert atmosphere.
- Cool the mixture to 0°C.
- Add 2-bromo-2-methylpropanoyl chloride dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours (typically overnight).
- Quench the reaction with water, extract the organic phase, and wash with brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from hexane/ethyl acetate or by column chromatography.
Alternative Approaches
A multi-step one-pot process has been described for the synthesis of related N-aryl-2-hydroxypropanamides, involving:
- Lithiation and halogenation of phenylcarbamates
- Basic hydrolysis to phenols
- Alkylation with 2-bromo-2-methylpropanamide
- Rearrangement and crystallization
While this method is primarily reported for dihalogenated analogs, it demonstrates the versatility of the approach for structurally similar targets.
Purification and Characterization
Purification is typically achieved by recrystallization or column chromatography. The final product is characterized by:
- Melting point determination
- NMR spectroscopy (¹H, ¹³C)
- Mass spectrometry
- Elemental analysis
For related compounds, melting points in the range of 110–130°C and high purity (>98%) have been reported.
Research Findings and Comparative Yields
Summary of Key Methodological Insights
- The most efficient and widely adopted method is the direct acylation of the substituted aniline with 2-bromo-2-methylpropanoyl chloride in the presence of a base.
- Yields are generally high, and the method is scalable.
- The reaction tolerates a range of substituents on the aromatic ring, including chloro and methyl groups.
- Alternative multi-step routes are available for more complex substitution patterns or for dihalogenated analogs, offering similar efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amides, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
Reactivity Trends :
- Brominated analogs (e.g., target compound) exhibit higher reactivity in radical-initiated polymerization due to Br’s bond dissociation energy .
- Hydroxyl-substituted derivatives () undergo tautomerism, influencing their stability in solution .
Physicochemical Properties
Biological Activity
2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by research findings and case studies.
The synthesis of this compound typically involves bromination reactions. The general synthetic route includes:
- Starting Material : 2-methyl-N-(5-chloro-2-methylphenyl)propanamide.
- Reagent : Bromine (Br2).
- Solvent : Anhydrous dichloromethane (CH₂Cl₂).
- Reaction Conditions : The reaction is conducted at low temperatures (0-5°C) to manage the exothermic nature of the bromination process.
The compound features a bromine atom and a chloro-substituted phenyl group, which contribute to its unique chemical reactivity and potential biological activity.
The biological activity of this compound is believed to be mediated through various mechanisms depending on its application:
- Nucleophilic Substitution : The bromine atom can act as a leaving group, allowing nucleophiles to attack the carbon center.
- Reduction Reactions : The compound can be reduced to form amines, altering its pharmacological properties.
- Interaction with Biological Targets : Ongoing research aims to elucidate specific molecular targets and pathways involved in its biological effects.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are associated with inflammation .
- Anticancer Potential : Certain analogues have demonstrated cytotoxic effects against cancer cell lines, suggesting possible applications in cancer therapy.
Case Studies
Several studies highlight the biological activities of compounds related to this compound:
-
Anti-inflammatory Activity : A study demonstrated that a related compound inhibited COX-2 expression in vitro, leading to reduced inflammatory responses in cellular models .
Study Compound Activity Reference Chang et al. 4 Anti-inflammatory - Antimicrobial Efficacy : Another investigation found that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, indicating their potential as therapeutic agents .
- Cytotoxicity Against Cancer Cells : Research on similar compounds revealed dose-dependent cytotoxic effects on various cancer cell lines, suggesting further exploration for anticancer applications .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2-bromo-2-methylpropanoyl chloride with 5-chloro-2-methylaniline in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Key optimization steps include:
- Maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis of the acyl chloride.
- Using a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion.
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3, UV visualization).
Purification by column chromatography (SiO₂, gradient elution) typically yields >75% purity, with recrystallization in ethanol improving purity to >95% .
Basic: How can the molecular structure of this compound be confirmed using X-ray crystallography?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
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Crystal Growth: Slow evaporation of a saturated ethyl acetate solution at 4°C.
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Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
-
Refinement: Employ SHELXL for structure solution and refinement. Typical metrics:
Parameter Value Space group P21/c (Monoclinic) R factor <0.04 Unit cell dimensions a=14.0086 Å, b=9.4215 Å, c=20.610 Å, β=109.04°
ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
Advanced: How should researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
Contradictions in NMR (e.g., unexpected splitting or shifts) may arise from:
- Rotamers: The amide bond’s partial double-bond character can create rotameric populations. Heating the NMR sample to 60°C or using DMSO-d₆ as a solvent can coalesce signals.
- Trace Solvents: Residual ethyl acetate or triethylamine may appear as impurities. Perform thorough drying under vacuum.
- Steric Effects: The 2-methyl and bromine groups may cause anisotropic shielding. Compare with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-31G*). Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced: What challenges arise in refining the crystal structure when twinning or disorder is present?
Methodological Answer:
Twinning (e.g., from multiple nucleation sites) and disorder (e.g., in the bromine or methyl groups) require advanced refinement tactics:
- Twinning: Use the TWIN/BASF commands in SHELXL to model twin domains. Check for non-integer Hooft or Flack parameters.
- Disorder: Split the disordered atoms into two positions with occupancy factors summing to 1. Apply SIMU and DELU restraints to maintain reasonable geometry.
- Validation: Cross-check using the R value (<0.05 for high-quality data) and the Hirshfeld surface analysis in CrystalExplorer .
Basic: Which spectroscopic techniques are most effective for purity assessment, and how are they interpreted?
Methodological Answer:
Combine:
- HPLC-MS: Use a C18 column (ACN:H₂O gradient) to detect impurities. A single peak at 254 nm and a molecular ion [M+H]⁺ at m/z 305.17 confirm purity.
- FTIR: Look for characteristic bands: amide C=O stretch (~1680 cm⁻¹), N–H bend (~1530 cm⁻¹), and C–Br stretch (~560 cm⁻¹).
- Elemental Analysis: Acceptable C, H, N deviations ≤0.4% from theoretical values (C: 52.28%, H: 4.28%, N: 4.58%) .
Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer:
Lower yields at larger scales often stem from:
- Heat Transfer: Exothermic reactions may cause localized overheating. Use jacketed reactors and controlled addition rates.
- Mixing Efficiency: Poor mixing in viscous solutions can limit reagent contact. Optimize stirrer speed or switch to a flow chemistry setup.
- By-Product Formation: Monitor intermediates via LC-MS. If 5-chloro-2-methylaniline dimerizes, add a radical inhibitor (e.g., BHT). Statistical tools like Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as halogenated waste.
- Storage: Keep in amber glass vials under argon at –20°C to prevent hydrolysis. Label containers with GHS warnings (H315, H319, H335) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
